molecular formula C12H14BrFN2O2 B567435 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline CAS No. 1365272-38-3

4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline

Cat. No.: B567435
CAS No.: 1365272-38-3
M. Wt: 317.158
InChI Key: YTSKGXPDJMHEHH-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C12H14BrFN2O2 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline core, which is further substituted with a cyclohexyl group

Scientific Research Applications

4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline has several applications in scientific research:

Safety and Hazards

The specific safety and hazard information for “4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline” is not available in the current resources. It’s always recommended to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline typically involves a multi-step process:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Cyclohexylation: The attachment of a cyclohexyl group to the nitrogen atom of the aniline.

Each of these steps requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or a bromine-containing compound in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine or fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the bromine or fluorine atoms .

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of multiple functional groups allows it to participate in diverse chemical interactions, making it a versatile compound for research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-5-nitroaniline
  • 5-Fluoro-2-nitroaniline
  • 2-Bromo-5-fluoropyridine

Uniqueness

4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline is unique due to the combination of its functional groups and the cyclohexyl substitution. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-bromo-N-cyclohexyl-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2O2/c13-9-6-12(16(17)18)11(7-10(9)14)15-8-4-2-1-3-5-8/h6-8,15H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSKGXPDJMHEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=C(C=C2[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734966
Record name 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-38-3
Record name Benzenamine, 4-bromo-N-cyclohexyl-5-fluoro-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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